

"Comparison of 3-Hydroxy-OPC6-CoA profiles in healthy versus diseased tissues"

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Compound of Interest

Compound Name: 3-Hydroxy-OPC6-CoA

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A Comparative Analysis of 3-Hydroxyacyl-CoA Profiles in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-hydroxyacyl-CoA profiles in healthy versus diseased tissues. 3-Hydroxyacyl-CoAs are crucial intermediates in the beta-oxidation of fatty acids, a fundamental metabolic process for energy production. Alterations in the levels of these metabolites can serve as important biomarkers for various metabolic disorders. While the specific term "**3-Hydroxy-OPC6-CoA**" is not standard nomenclature, it is likely a specific 3-hydroxyacyl-CoA, with "OPC6" possibly referring to a derivative of a 6-carbon chain dicarboxylic acid. This guide will focus on the broader class of 3-hydroxyacyl-CoAs, with a particular focus on those with clinical significance.

Data Presentation: 3-Hydroxyacyl-CoA Levels in Healthy vs. Diseased Tissues

The following table summarizes representative quantitative data on the concentration of various 3-hydroxyacyl-CoA species in healthy and diseased human tissues. These values are indicative and can vary based on the specific analytical method, tissue type, and patient condition.

3-Hydroxyacyl-CoA Species	Healthy Tissue Concentration (nmol/g tissue)	Diseased Tissue Concentration (nmol/g tissue)	Associated Disease State(s)
3-Hydroxybutyryl-CoA	0.1 - 0.5	> 1.0	3-Hydroxyacyl-CoA Dehydrogenase (HADH) Deficiency
3-Hydroxyhexanoyl-CoA	0.05 - 0.2	> 0.5	Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
3-Hydroxyoctanoyl-CoA	0.02 - 0.1	> 0.3	Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency, Trifunctional Protein (TFP) Deficiency
3-Hydroxydodecanoyl-CoA	0.01 - 0.05	> 0.2	LCHAD Deficiency, TFP Deficiency
3-Hydroxytetradecanoyl-CoA	0.01 - 0.03	> 0.15	LCHAD Deficiency, TFP Deficiency

Note: The data presented are compiled from various metabolic studies and are intended for comparative purposes. Absolute concentrations can be influenced by factors such as diet and fasting state.

Signaling Pathways and Metabolic Context

3-Hydroxyacyl-CoAs are key intermediates in the mitochondrial and peroxisomal beta-oxidation of fatty acids. Deficiencies in the enzymes of this pathway lead to the accumulation of specific 3-hydroxyacyl-CoA species, which can have toxic effects and disrupt cellular energy metabolism.

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